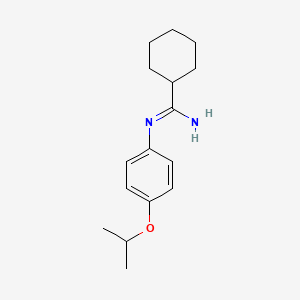
2-Amino-3-ethyl-6-methylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Amino-3-ethyl-6-methylquinoline hydrochloride involves several steps. One common method includes the reaction of 2-amino-3-ethyl-6-methylquinoline with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods often utilize large-scale reactors and continuous flow processes to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
2-Amino-3-ethyl-6-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-ethyl-6-methylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Amino-3-ethyl-6-methylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-ethyl-6-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
- 2-Amino-3-methylquinoline
- 2-Amino-6-methylquinoline
- 2-Amino-3-ethylquinoline
These compounds share similar structural features but differ in their substituent groups, which can affect their chemical reactivity and biological activity. The unique combination of ethyl and methyl groups in this compound contributes to its distinct properties and applications .
Eigenschaften
CAS-Nummer |
1170086-11-9 |
|---|---|
Molekularformel |
C12H15ClN2 |
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
3-ethyl-6-methylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-3-9-7-10-6-8(2)4-5-11(10)14-12(9)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
InChI-Schlüssel |
OFFFAEXXCLYMKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


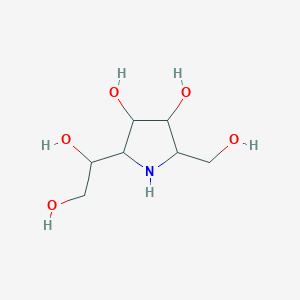
![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)
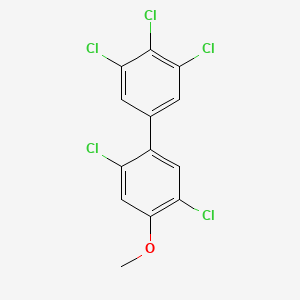
![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
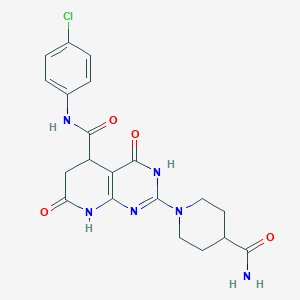

![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
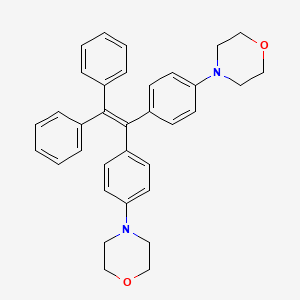
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
